molecular formula C11H9BrN2 B2598339 3-bromo-N-phenylpyridin-4-amine CAS No. 239137-42-9

3-bromo-N-phenylpyridin-4-amine

Cat. No.: B2598339
CAS No.: 239137-42-9
M. Wt: 249.111
InChI Key: IAMYJFMOWMYRSI-UHFFFAOYSA-N
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Description

3-Bromo-N-phenylpyridin-4-amine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the third position of the pyridine ring and a phenylamine group attached to the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-phenylpyridin-4-amine typically involves the bromination of N-phenylpyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids . This method is favored due to its efficiency and the moderate to good yields it provides.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the product, making it suitable for further applications in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-phenylpyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Arylboronic Acids: Reactants in coupling reactions.

    Base: Often potassium carbonate or sodium hydroxide is used to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted pyridines and biphenyl derivatives, depending on the specific arylboronic acids used in the coupling reactions.

Scientific Research Applications

3-Bromo-N-phenylpyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is utilized in the development of novel materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying biological pathways and interactions.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-bromo-N-phenylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMYJFMOWMYRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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